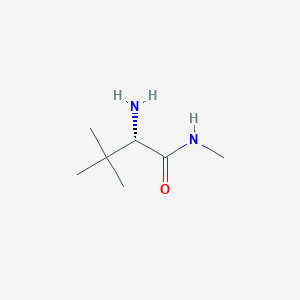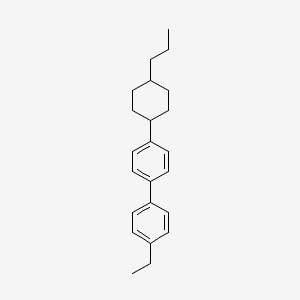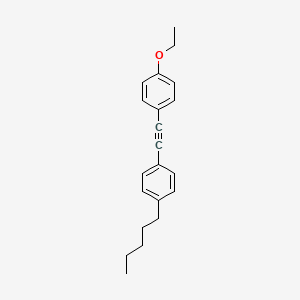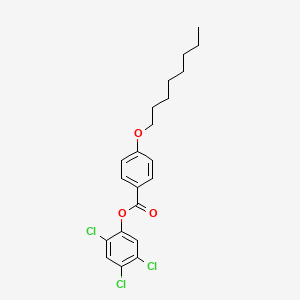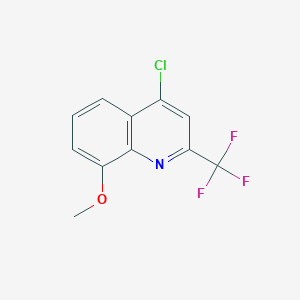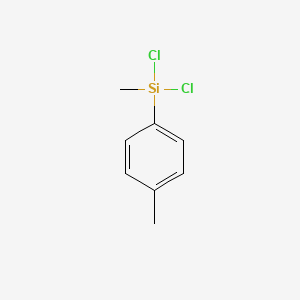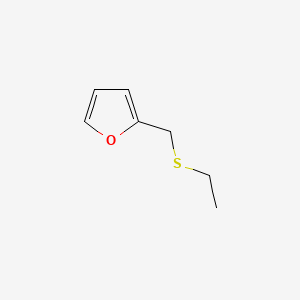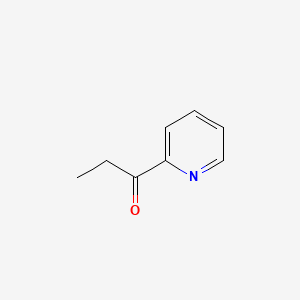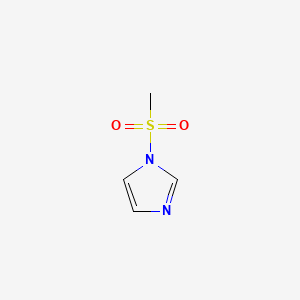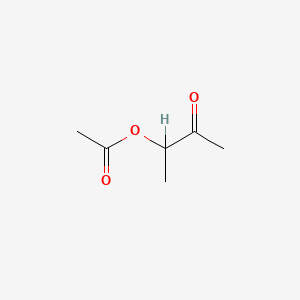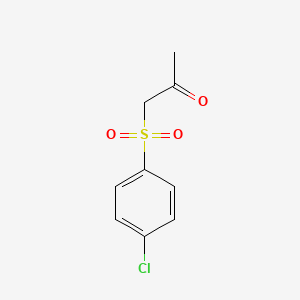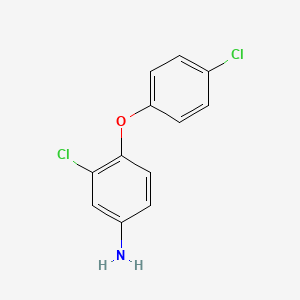
3-クロロ-4-(4-クロロフェノキシ)アニリン
説明
3-Chloro-4-(4-chlorophenoxy)aniline, also known as 4-chlorophenoxyacetic acid (4-CPAA), is an aromatic amine used in a variety of scientific research applications. It is a derivative of phenoxyacetic acid, which is a type of chlorinated aromatic hydrocarbon. 4-CPAA is widely used in the synthesis of many other compounds, such as pharmaceuticals, pesticides, and dyes. It is also used as a precursor for the synthesis of other compounds, such as benzoic acid and its derivatives. Additionally, 4-CPAA has been used in various biochemical and physiological studies.
科学的研究の応用
マラリア治療活性
3-クロロ-4-(4-クロロフェノキシ)アニリンは、新規ハイブリッド薬であるアルテスネート-3-クロロ-4-(4-クロロフェノキシ)アニリン(ATSA)の合成に使用されており、有望なマラリア治療活性を示しています . この薬物はインビトロおよびインビボで試験され、P. ファルシパルム に対して、阻害濃度50 (IC 50) は11.47±1.3 (3D 7) および1.45±0.26 (W 2) でした。ATSAのインビボ活性は40%以上であり、P. ベルギーANKA、ルメファンツイン耐性(LuR)、およびピペラキンの耐性(PQR) P. ベルギー系統 に対して、有効用量50 (ED 50) は4.211、2.601、および3.875 mg/kg体重でした。
抗寄生虫薬および抗住血吸虫薬特性
3-クロロ-4-(4-クロロフェノキシ)アニリンは、抗寄生虫薬および抗住血吸虫薬特性で知られるサリチルアニリドであるラフォキサンイドの成分です . ラフォキサンイドは、動物の様々な寄生虫および吸虫感染症に対して効果的に使用されています .
キチナーゼ阻害剤
3-クロロ-4-(4-クロロフェノキシ)アニリンを含むラフォキサンイドは、オンコセルカ・ボルブリスのキチナーゼの効率的な阻害剤として同定されています . これは、この寄生虫によって引き起こされる疾患の治療に使用される可能性があります .
グラム陽性病原体に対する活性
3-クロロ-4-(4-クロロフェノキシ)アニリンを含む化合物は、メチシリン耐性黄色ブドウ球菌およびバンコマイシン耐性腸球菌フェシウムを含むグラム陽性病原体に対して活性を示しています . これらの株は、臨床診療において大きな問題となっています .
化学合成における成分
3-クロロ-4-(4-クロロフェノキシ)アニリンは、様々な化学化合物の合成における成分として使用されます . 化学研究開発における貴重な試薬です .
薬物開発における潜在的な用途
その様々な生物活性から、3-クロロ-4-(4-クロロフェノキシ)アニリンは、将来、多剤耐性マラリア寄生虫やその他の疾患の治療のための新規薬物の開発に使用される可能性があります .
作用機序
Target of Action
The primary target of 3-Chloro-4-(4-chlorophenoxy)aniline is the malaria parasites, specifically Plasmodium falciparum, Plasmodium vivax, and Plasmodium malariae . These parasites are responsible for causing malaria, a global health burden .
Mode of Action
3-Chloro-4-(4-chlorophenoxy)aniline exhibits antimalarial chemosuppression activity against both the sensitive and the resistant human and mice malaria parasites . .
Biochemical Pathways
It is known that the compound has a significant impact on the life cycle of malaria parasites .
Pharmacokinetics
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of 3-Chloro-4-(4-chlorophenoxy)aniline were predicted using an online prediction tool . The compound has high intestinal absorption (>95%) and has medium human ether-a-go-go related gene (hERG) K+ channel inhibition risks . These properties can impact the bioavailability of the compound.
Result of Action
The inhibitory concentrations-50 (IC50) of 3-Chloro-4-(4-chlorophenoxy)aniline against P. falciparum strains 3D7 and W2 were found to be 11.47 ± 1.3 and 1.45 ± 0.26 respectively . The in vivo activity of the compound was above 40% with effective dosage-50 (ED50) of 4.211, 2.601, and 3.875 mg/kg body weight against P. berghei ANKA, lumefantrine resistant (LuR), and piperaquine resistant (PQR) lines, respectively .
Action Environment
The action, efficacy, and stability of 3-Chloro-4-(4-chlorophenoxy)aniline can be influenced by various environmental factors.
特性
IUPAC Name |
3-chloro-4-(4-chlorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-8-1-4-10(5-2-8)16-12-6-3-9(15)7-11(12)14/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOCWFFSZSSEDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179610 | |
| Record name | 3-Chloro-4-(4-chlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24900-79-6 | |
| Record name | 4-Amino-2,4′-dichlorodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24900-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-(4-chlorophenoxy)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024900796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24900-79-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-4-(4-chlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-(4-chlorophenoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.275 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLORO-4-(4-CHLOROPHENOXY)ANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL785R3XV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-chloro-4-(4-chlorophenoxy)aniline a potential antimalarial agent?
A1: Research suggests that 3-chloro-4-(4-chlorophenoxy)aniline (ANI) exhibits antiplasmodial activity by inhibiting Plasmodium enoyl acyl carrier protein reductase. [] This enzyme is crucial for fatty acid biosynthesis in the parasite, making it an attractive target for antimalarial drug development. Studies have shown that ANI, both alone and in combination with existing antimalarial drugs like artesunate and chloroquine, can effectively inhibit the growth of Plasmodium falciparum in vitro and Plasmodium berghei in vivo. [, ]
Q2: How does combining ANI with existing antimalarial drugs impact its efficacy?
A2: Combining ANI with artesunate or chloroquine has demonstrated synergistic effects against Plasmodium in vitro and in mice models. [, ] Notably, the combination of ANI and artesunate at their respective ED50 concentrations completely cleared parasites in mice infected with P. berghei. [] These findings highlight the potential of ANI as a partner drug in combination therapies to enhance antimalarial efficacy and potentially combat drug resistance.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



